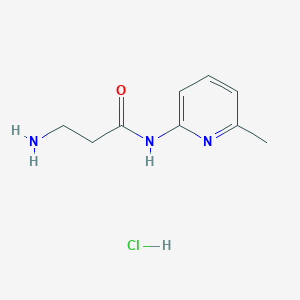

3-amino-N-(6-methylpyridin-2-yl)propanamide hydrochloride

CAS No.:

Cat. No.: VC17715411

Molecular Formula: C9H14ClN3O

Molecular Weight: 215.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14ClN3O |

|---|---|

| Molecular Weight | 215.68 g/mol |

| IUPAC Name | 3-amino-N-(6-methylpyridin-2-yl)propanamide;hydrochloride |

| Standard InChI | InChI=1S/C9H13N3O.ClH/c1-7-3-2-4-8(11-7)12-9(13)5-6-10;/h2-4H,5-6,10H2,1H3,(H,11,12,13);1H |

| Standard InChI Key | PCKQPMLFPHFECO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=CC=C1)NC(=O)CCN.Cl |

Introduction

Structural Characteristics and Molecular Properties

The compound’s structure consists of a pyridine ring substituted at the 6-position with a methyl group, while the 2-position is functionalized with a propanamide side chain terminating in a primary amine group. The hydrochloride salt enhances its stability and solubility in polar solvents. Key molecular descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₄ClN₃O | |

| Molecular Weight | 215.68 g/mol | |

| IUPAC Name | 3-amino-N-(6-methylpyridin-2-yl)propanamide; hydrochloride | |

| Canonical SMILES | CC1=NC(=CC=C1)NC(=O)CCN.Cl | |

| InChI Key | PCKQPMLFPHFECO-UHFFFAOYSA-N |

The protonated amine and amide groups facilitate hydrogen bonding, while the aromatic pyridine ring enables π-π stacking interactions. These features underpin its biochemical interactions and crystallographic behavior.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a two-step sequence:

-

Acylation: 6-Methylpyridin-2-amine reacts with 3-chloropropanoyl chloride in dichloromethane, catalyzed by triethylamine, to form the intermediate propanamide.

-

Hydrochloride Formation: The free base is treated with hydrochloric acid to yield the final hydrochloride salt.

Reaction conditions are optimized at 0–25°C to minimize side reactions. Yields typically exceed 70% under inert atmospheres.

Industrial Manufacturing

Scaled production employs continuous flow reactors to enhance efficiency and reduce batch variability. Key advantages include:

-

Precision: Real-time monitoring of temperature and pH.

-

Throughput: Capable of producing multi-kilogram quantities annually.

-

Cost-Effectiveness: Reduced solvent waste compared to batch processes.

Mechanism of Biological Action

The compound exhibits enzyme inhibitory activity through dual binding modes:

-

Competitive Inhibition: The pyridine ring occupies the active site, blocking substrate access.

-

Allosteric Modulation: The propanamide chain binds to regulatory sites, inducing conformational changes.

Studies suggest selectivity for kinases and proteases, though specific targets remain under investigation. Its amine group may also chelate metal ions in metalloenzymes, further modulating activity .

Research Applications

Chemical Intermediate

The compound serves as a precursor for:

-

Heterocyclic Derivatives: Functionalization at the amine group generates libraries of pyridine-based analogs.

-

Metal Complexes: Coordination with transition metals (e.g., Zn²⁺, Cu²⁺) produces catalysts for asymmetric synthesis .

Biological Studies

-

Enzyme Assays: Used to probe ATP-binding pockets in kinase inhibition studies.

-

Cellular Uptake: Fluorescently tagged derivatives track intracellular transport mechanisms .

Physicochemical Data and Stability

| Parameter | Value | Source |

|---|---|---|

| Melting Point | 232–234°C (dihydrochloride form) | |

| Solubility | >10 mg/mL in DMSO | |

| Storage Conditions | -20°C, desiccated |

Stability studies indicate decomposition above 150°C, with hygroscopicity requiring anhydrous handling .

Comparative Analysis with Structural Analogs

| Compound | Key Differences | Impact on Activity |

|---|---|---|

| 3-Amino-N-(3-methylpyridin-2-yl)propanamide | Methyl group at pyridine 3-position | Reduced kinase affinity |

| N-(6-Methylpyridin-2-yl)-3-[(2-quinolin-3-ylacetyl)amino]propanamide | Extended quinoline moiety | Enhanced allosteric modulation |

| (3S)-3-Amino-3-(6-methylpyridin-3-yl)propanamide | Stereochemical inversion at C3 | Altered substrate specificity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume